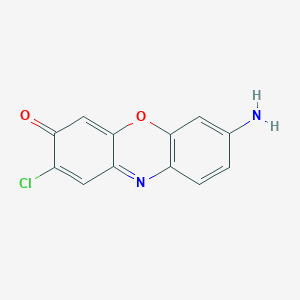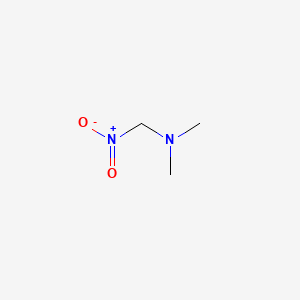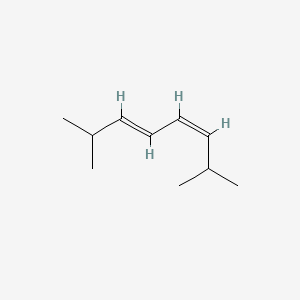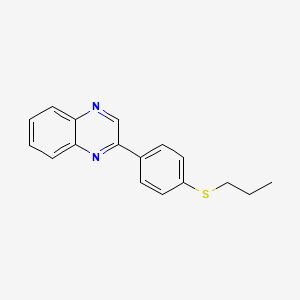![molecular formula C15H16N2O B14641801 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56126-27-3](/img/structure/B14641801.png)
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine core with a carboxamide group and a 4-ethenylphenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with specific hydrazides, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide. These reactions are often carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
特性
CAS番号 |
56126-27-3 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
1-[(4-ethenylphenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18/h2-3,5-9,11H,1,4,10H2,(H2,16,18) |
InChIキー |
WVMFDFJKKNOVLX-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2C=CCC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)


![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)






